ethyl 1-{2-[(4-chlorobenzoyl)amino]benzoyl}-4-piperidinecarboxylate
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Description
Ethyl 1-{2-[(4-chlorobenzoyl)amino]benzoyl}-4-piperidinecarboxylate is a chemical compound with the empirical formula C15H18ClNO3 . It has a molecular weight of 295.76 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound is O=C(C1=CC=C(Cl)C=C1)N(CC2)CCC2C(OCC)=O . The InChI is 1S/C15H18ClNO3/c1-2-20-15(19)12-7-9-17(10-8-12)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Safety and Hazards
This compound is classified under GHS07 for safety . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed . It is classified as Acute Tox. 4 Oral for hazard classifications .
Properties
IUPAC Name |
ethyl 1-[2-[(4-chlorobenzoyl)amino]benzoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-2-29-22(28)16-11-13-25(14-12-16)21(27)18-5-3-4-6-19(18)24-20(26)15-7-9-17(23)10-8-15/h3-10,16H,2,11-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBUMKCMNNZMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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